(2E)-1-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one
CAS No.: 19133-00-7
Cat. No.: VC8962049
Molecular Formula: C17H16ClNO
Molecular Weight: 285.8 g/mol
* For research use only. Not for human or veterinary use.
![(2E)-1-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one - 19133-00-7](/images/structure/VC8962049.png)
Specification
CAS No. | 19133-00-7 |
---|---|
Molecular Formula | C17H16ClNO |
Molecular Weight | 285.8 g/mol |
IUPAC Name | (E)-1-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one |
Standard InChI | InChI=1S/C17H16ClNO/c1-19(2)16-10-3-13(4-11-16)5-12-17(20)14-6-8-15(18)9-7-14/h3-12H,1-2H3/b12-5+ |
Standard InChI Key | WUXTYVHXWDGPIQ-LFYBBSHMSA-N |
Isomeric SMILES | CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl |
SMILES | CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES | CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
The compound belongs to the chalcone family, featuring a conjugated enone system (C=O–C=C) with 4-chlorophenyl and 4-(dimethylamino)phenyl groups at the 1- and 3-positions, respectively. The E-configuration of the double bond is confirmed by IUPAC nomenclature rules, which prioritize substituent prioritization and spatial arrangement .
Molecular Formula:
Molecular Weight: 285.77 g/mol
Exact Mass: 285.092 g/mol
Key Functional Groups:
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α,β-unsaturated ketone (propenone)
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Electron-withdrawing 4-chlorophenyl group
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Electron-donating 4-(dimethylamino)phenyl group
Calculated and Experimental Properties
While experimental data for this specific compound are scarce, analogs such as (2E)-3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one (CAS 28587-05-5) provide benchmarks :
Property | Value (Analog) | Inferred Value (Target Compound) |
---|---|---|
LogP | 2.598 | ~3.2 (higher aryl substitution) |
Vapor Pressure | 0.000961 mmHg | Similar (low volatility) |
PSA | 20.31 Ų | ~30 Ų (additional N-atom) |
The increased LogP in the target compound arises from the additional phenyl ring in the 4-(dimethylamino)phenyl group, enhancing lipophilicity. Polar surface area (PSA) increases due to the dimethylamino group’s nitrogen atom .
Synthesis and Reaction Pathways
Claisen-Schmidt Condensation
Chalcones are typically synthesized via Claisen-Schmidt condensation, involving a ketone and aldehyde under basic conditions. For the target compound:
Proposed Reaction:
This method aligns with protocols used for analogous compounds, such as (2E)-3-[4-(Dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one (93% yield under microwave irradiation with KOH/ethanol) .
Optimization Strategies
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Microwave-Assisted Synthesis: Reduces reaction time (e.g., 2 minutes vs. hours under conventional heating) .
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Solvent Selection: Ethanol balances reactivity and environmental safety.
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Catalyst: Potassium hydroxide (KOH) facilitates deprotonation and enolate formation.
Spectroscopic Characterization
NMR Spectroscopy
¹H NMR (Predicted):
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δ 7.8–8.1 ppm: Doublets from vinyl protons (J ≈ 15–16 Hz, trans-configuration).
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δ 6.5–7.5 ppm: Aromatic protons from both phenyl rings.
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δ 3.0 ppm: Singlet for N(CH₃)₂ group.
¹³C NMR:
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δ 190 ppm: Carbonyl carbon (C=O).
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δ 145–150 ppm: Olefinic carbons (C=C).
IR Spectroscopy
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~1660 cm⁻¹: Strong absorption for conjugated C=O.
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~1600 cm⁻¹: C=C stretching.
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~1250 cm⁻¹: C–N stretch from dimethylamino group.
Environmental and Regulatory Considerations
Ecotoxicity
No direct data exist, but chlorinated aromatics often require careful disposal to avoid aquatic toxicity .
Disposal
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